Cas no 933190-51-3 (8-Bromo-6-chloroimidazo[1,2-b]pyridazine)

8-Bromo-6-chloroimidazo[1,2-b]pyridazine structure
933190-51-3 structure
Product Name:8-Bromo-6-chloroimidazo[1,2-b]pyridazine
CAS 번호:933190-51-3
MF:C6H3BrClN3
메가와트:232.465118646622
MDL:MFCD11520890
CID:69556
PubChem ID:46835269
Update Time:2025-11-06

8-Bromo-6-chloroimidazo[1,2-b]pyridazine 화학적 및 물리적 성질

이름 및 식별자

    • 8-Bromo-6-chloroimidazo[1,2-b]pyridazine
    • Imidazo[1,2-b]pyridazine, 8-bromo-6-chloro-
    • LZEJQXOCRMRVNP-UHFFFAOYSA-N
    • BCP15061
    • TRA0003845
    • FCH1404501
    • PB29834
    • SY008565
    • AB0027734
    • AX8165386
    • AM20120346
    • ST24030007
    • W9602
    • 190B513
    • 8-Bromo-6-chloroimidazo[1,2-b]pyridazine (ACI)
    • Z1269172778
    • SCHEMBL104733
    • CS-W003791
    • GS-4258
    • EN300-3242830
    • MFCD11520890
    • DB-029387
    • 933190-51-3
    • AKOS015850574
    • J-519393
    • DTXSID10676356
    • 8-Bromo-6-chloroimidazo[1 pound not2-b]pyridazine
    • MDL: MFCD11520890
    • 인치: 1S/C6H3BrClN3/c7-4-3-5(8)10-11-2-1-9-6(4)11/h1-3H
    • InChIKey: LZEJQXOCRMRVNP-UHFFFAOYSA-N
    • 미소: ClC1C=C(Br)C2N(C=CN=2)N=1

계산된 속성

  • 정밀분자량: 230.92000
  • 동위원소 질량: 230.92
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 157
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 30.2
  • 소수점 매개변수 계산 참조값(XlogP): 2

실험적 성질

  • 색과 성상: Solid
  • 밀도: 2.0±0.1 g/cm3
  • 융해점: No data available
  • 비등점: No data available
  • 플래시 포인트: No data available
  • 굴절률: 1.767
  • PSA: 30.19000
  • LogP: 2.14520
  • 증기압: No data available

8-Bromo-6-chloroimidazo[1,2-b]pyridazine 보안 정보

8-Bromo-6-chloroimidazo[1,2-b]pyridazine 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    ?? ?? ??:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

8-Bromo-6-chloroimidazo[1,2-b]pyridazine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JP695-200mg
8-Bromo-6-chloroimidazo[1,2-b]pyridazine
933190-51-3 97%
200mg
124.0CNY 2021-08-04
Fluorochem
076813-250mg
8-Bromo-6-chloroimidazo[1,2-b]pyridazine
933190-51-3 95%
250mg
£23.00 2022-03-01
Fluorochem
076813-1g
8-Bromo-6-chloroimidazo[1,2-b]pyridazine
933190-51-3 95%
1g
£51.00 2022-03-01
Fluorochem
076813-5g
8-Bromo-6-chloroimidazo[1,2-b]pyridazine
933190-51-3 95%
5g
£152.00 2022-03-01
Fluorochem
076813-10g
8-Bromo-6-chloroimidazo[1,2-b]pyridazine
933190-51-3 95%
10g
£291.00 2022-03-01
TRC
B699745-50mg
8-Bromo-6-chloroimidazo[1,2-b]pyridazine
933190-51-3
50mg
$ 50.00 2022-06-06
TRC
B699745-100mg
8-Bromo-6-chloroimidazo[1,2-b]pyridazine
933190-51-3
100mg
$ 65.00 2022-06-06
TRC
B699745-500mg
8-Bromo-6-chloroimidazo[1,2-b]pyridazine
933190-51-3
500mg
$ 115.00 2022-06-06
Chemenu
CM104240-5g
8-bromo-6-chloroimidazo[1,2-b]pyridazine
933190-51-3 97%
5g
$*** 2023-05-29
Chemenu
CM104240-10g
8-bromo-6-chloroimidazo[1,2-b]pyridazine
933190-51-3 97%
10g
$92 2024-07-19

8-Bromo-6-chloroimidazo[1,2-b]pyridazine 합성 방법

합성 방법 1

반응 조건
1.1 Solvents: Ethanol ;  22 h, 50 °C; 50 °C → rt
참조
Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease
Colombano, Giampiero; Caldwell, John J.; Matthews, Thomas P. ; Bhatia, Chitra; Joshi, Amar; et al, Journal of Medicinal Chemistry, 2019, 62(5), 2447-2465

합성 방법 2

반응 조건
1.1 Solvents: Ethanol ,  Water ;  16 h, rt → 100 °C
참조
Biaryl amide compounds as kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Solvents: Water ;  overnight, 95 °C; cooled
1.2 Reagents: Sodium bicarbonate ;  pH 7, cooled
참조
Tricyclic heterocyclic compounds as kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Solvents: Ethanol ;  15 h, reflux
참조
Bicyclic piperazine compounds as BTK inhibitors and their preparation
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Solvents: Ethanol ;  overnight, reflux; reflux → rt
1.2 Reagents: Ammonia ;  pH 8, 0 - 5 °C
참조
Preparation of bicyclic heterocyclic compounds as kinase modulators
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
참조
Cyclic di-nucleotide compounds as STING agonists
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Solvents: Ethanol ,  Water ;  rt; 2 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ,  Water ;  basified, cooled
참조
Imidazo[1,2-b]pyridazine derivatives as PDE10 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of CNS diseases
, United States, , ,

합성 방법 8

반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Isopropanol ;  20 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
Imidazopyridazine compounds as SYK inhibitors and their preparation and use in the treatment of autoimmune and inflammatory diseases
, United States, , ,

합성 방법 9

반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Isopropanol ;  20 h, rt → 80 °C
참조
Rational Design of Highly Selective Spleen Tyrosine Kinase Inhibitors
Lucas, Matthew C.; Goldstein, David M.; Hermann, Johannes C.; Kuglstatter, Andreas; Liu, Wenjian; et al, Journal of Medicinal Chemistry, 2012, 55(23), 10414-10423

합성 방법 10

반응 조건
1.1 Reagents: Sodium bicarbonate ,  Bromine Solvents: Dichloromethane ,  1,4-Dioxane ;  15 h, 40 °C
1.2 Solvents: Water ;  15 h, 45 °C
참조
Prpearation of 6-chloro-8-bromoimidazo[1,2-b]pyridazine
, China, , ,

합성 방법 11

반응 조건
1.1 Solvents: Ethyl acetate ;  24 h, reflux
참조
Preparation of 6-aryl-imidazo[1,2-b]pyridazine derivatives as antitumor agents
, China, , ,

합성 방법 12

반응 조건
1.1 Solvents: Water ;  overnight, 50 °C
참조
Preparation of imidazopyridazinyl compounds as CYP17 inhibitors useful in treating cancer
, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Isopropanol ;  20 h, reflux
참조
Preparation of imidazopyridazine and imidazopyrazine compounds as inhibitors of CDK7
, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건
1.1 Solvents: Isopropanol ,  Water ;  15 h, 110 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8
참조
Macrocyclic urea orexin receptor agonists
, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건
1.1 Solvents: Ethanol ;  24 - 48 h, reflux
참조
Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors
Mao, Beibei; Gao, Shanyun; Weng, Yiran; Zhang, Liangren; Zhang, Lihe, European Journal of Medicinal Chemistry, 2017, 129, 135-150

합성 방법 16

반응 조건
참조
Preparation of substituted pyrrolopyridinones as HPK1 antagonists and uses thereof
, World Intellectual Property Organization, , ,

합성 방법 17

반응 조건
참조
Imidazopyridazinyl compounds
, United States, , ,

8-Bromo-6-chloroimidazo[1,2-b]pyridazine Raw materials

8-Bromo-6-chloroimidazo[1,2-b]pyridazine Preparation Products

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